3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline
Description
Properties
Molecular Formula |
C16H17N3 |
|---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
3-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C16H17N3/c1-11-5-7-14-15(9-11)19-16(18-14)8-6-12-3-2-4-13(17)10-12/h2-5,7,9-10H,6,8,17H2,1H3,(H,18,19) |
InChI Key |
OLLSJOABQGIRFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCC3=CC(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Reaction with Formaldehyde and Aniline
Mechanism:
-
Benzimidazole Formation: Synthesize 5-methyl-1H-benzo[d]imidazole using o-phenylenediamine and a methyl-substituted acid.
-
Mannich Reaction: React the benzimidazole with formaldehyde and aniline to form a β-aminoethyl bridge.
Example Conditions:
| Reagent | Role | Temperature | Time | Yield |
|---|---|---|---|---|
| Formaldehyde | Aldehyde component | 80–100°C | 4–6 hr | 60–75% |
| Aniline | Amine component | |||
| Acid catalyst | Facilitates condensation |
Advantages:
-
Simplicity: Minimal steps compared to coupling reactions.
-
Cost-Effectiveness: Uses inexpensive reagents like formaldehyde.
Limitations:
-
Steric Hindrance: Bulkiness of the aniline group may reduce reactivity.
-
Byproduct Formation: Competing imine or polycondensation reactions.
Stobbe Condensation for Ethyl-Aniline Integration
The Stobbe condensation forms benzimidazoles via cycloaddition of o-phenylenediamine with cyanoesters. This method could integrate the ethyl-aniline moiety into the benzimidazole core.
Design of a Cyanoester Precursor
Step 1: Synthesize a cyanoester with an ethyl-aniline substituent (e.g., NC-CH2-COO-R , where R contains the ethyl-aniline group).
Step 2: Condense with o-phenylenediamine under basic conditions to form the benzimidazole ring.
Example Conditions:
| Reagent | Role | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyanoester | Ethyl-aniline precursor | 50–60°C | 12 hr | 50–65% |
| Base (e.g., KOH) | Deprotonates intermediates |
Critical Factors:
-
Cyanoester Stability: Sensitive to hydrolysis; requires anhydrous conditions.
-
Stereochemistry: Control of substituent orientation on the benzimidazole ring.
Coupling Reactions for Post-Synthetic Functionalization
Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) enable post-synthetic modification of benzimidazoles.
| Reagent | Role | Temperature | Time | Yield |
|---|---|---|---|---|
| Pd catalyst | Facilitates cross-coupling | 80–100°C | 6–12 hr | 40–60% |
| Boronic acid ester | Ethyl-aniline precursor | |||
| Base (e.g., K2CO3) | Enhances reactivity |
Advantages:
-
Precision: High regioselectivity for the ethyl-aniline bridge.
-
Flexibility: Compatible with diverse aryl/heteroaryl groups.
Drawbacks:
-
Cost: Expensive catalysts (e.g., Pd(PPh3)4).
-
Complexity: Multi-step synthesis of boronic acid esters.
Comparative Analysis of Methods
| Method | Key Strengths | Key Limitations | Yield Range |
|---|---|---|---|
| Mannich Reaction | Low cost, fewer steps | Steric hindrance, byproducts | 60–75% |
| Stobbe Condensation | Direct integration of ethyl-aniline | Cyanoester instability | 50–65% |
| Suzuki Coupling | High regioselectivity | Expensive catalysts | 40–60% |
Chemical Reactions Analysis
Types of Reactions
3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides or acyl halides for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Medicine: The compound’s structure suggests it could be used in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the production of materials with specific electronic or optical properties, making it valuable in the development of new technologies
Mechanism of Action
The mechanism of action of 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and processes, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below highlights critical differences between 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline and related compounds:
Key Observations
Linker Effects: The ethyl chain in the target compound introduces conformational flexibility compared to direct benzimidazole-aniline linkages (e.g., 6b or 10i).
Substituent Impact: Methyl vs. Bromo: The 5-methyl group in the target compound likely enhances lipophilicity, whereas bromo-substituted analogs (e.g., 519042-70-7) may exhibit stronger electrophilic properties for covalent binding . Benzimidazole vs.
Biological Activity :
Biological Activity
3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline is a complex organic compound that features a benzimidazole moiety, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.
- Molecular Formula : C16H17N3
- Molecular Weight : 251.33 g/mol
- IUPAC Name : 3-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]aniline
- Canonical SMILES : CC1=CC2=C(C=C1)N=C(N2)CCC3=CC(=CC=C3)N
Biological Activities
Research indicates that compounds containing benzimidazole derivatives, including this compound, exhibit significant biological activities:
-
Antimicrobial Activity :
- Studies have shown that benzimidazole derivatives can possess antibacterial and antifungal properties. For instance, similar compounds have demonstrated moderate to good antimicrobial activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .
- Anticancer Potential :
-
Enzyme Inhibition :
- The interaction of this compound with enzymes has been explored, particularly its ability to bind effectively to specific proteins or enzymes, thereby influencing their activity. This includes potential inhibition of methionyl-tRNA synthetase in Trypanosoma brucei, where structural modifications on the benzimidazole ring significantly affect enzyme inhibition potency .
The mechanism of action involves the compound's interaction with biological targets such as enzymes and receptors. The benzimidazole core is known for its ability to modulate the activity of various biological molecules, which can lead to alterations in cellular pathways and processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Research shows that substitution patterns on the benzimidazole ring play a crucial role in determining the potency of similar compounds:
| Compound | Substitution Pattern | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 1 | No substitution | 288 | Moderate |
| Compound 4 | C-4 substitution | Increased potency | Improved |
| Compound 6 & 7 | C-5 substitution | Significant improvement | Enhanced activity |
Case Studies
Several studies have highlighted the biological activities associated with benzimidazole derivatives:
- Antiprotozoal Activity :
- Anticancer Studies :
Q & A
Q. What are the standard synthetic routes for 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and aniline derivatives. For example, details a reflux method in acetic acid with sodium acetate as a catalyst, which can be adapted by adjusting molar ratios (e.g., 1:1.1 for limiting vs. excess reagents) and reaction time (3–5 hours). Post-synthesis purification involves recrystallization from DMF/acetic acid mixtures to improve purity . Optimization may include screening catalysts (e.g., Pd/C for hydrogenation steps) or solvents (e.g., ethanol for solubility adjustments) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- FTIR : Characteristic peaks for NH (3200–3400 cm⁻¹), aromatic C-H (3050–3100 cm⁻¹), and C=N (1600–1650 cm⁻¹) should be observed .
- ¹H NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), ethyl linker protons (δ 2.5–3.5 ppm for CH₂ groups), and NH₂ (δ 4.5–5.5 ppm, broad). Integration ratios must align with expected substituents .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₁₆N₃⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants or missing peaks) during structural elucidation?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC or TLC. Contaminants like unreacted precursors (e.g., 5-methylbenzimidazole derivatives) may obscure signals .
- Step 2 : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous protons. For example, coupling between ethyl CH₂ and adjacent NH₂ groups may require NOESY for spatial confirmation .
- Step 3 : Cross-validate with computational methods (e.g., DFT-based NMR prediction) to match experimental shifts with theoretical models .
Q. What experimental designs are suitable for studying the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer :
- Design 1 : Synthesize analogs with modifications to the benzimidazole (e.g., chloro or methoxy substitutions) or aniline (e.g., methyl or nitro groups) moieties, as seen in related compounds .
- Design 2 : Use in vitro assays (e.g., enzyme inhibition or cell viability) with dose-response curves (IC₅₀ calculations) to quantify activity. Include positive controls (e.g., known benzimidazole-based inhibitors) .
- Design 3 : Apply statistical tools (e.g., ANOVA for dose-dependent effects) and molecular docking to correlate structural changes with activity trends .
Q. How can the environmental fate and ecotoxicological impacts of this compound be assessed systematically?
- Methodological Answer :
- Phase 1 : Determine physicochemical properties (logP, water solubility) using OECD Test Guidelines 105 (shake-flask method) .
- Phase 2 : Conduct biodegradation studies (e.g., OECD 301F) to evaluate persistence in soil/water matrices.
- Phase 3 : Use model organisms (e.g., Daphnia magna for aquatic toxicity) to establish LC₅₀ values, referencing protocols from long-term ecological projects .
Methodological and Analytical Questions
Q. What strategies are recommended for handling air/moisture-sensitive intermediates during synthesis?
- Methodological Answer :
- Technique 1 : Use Schlenk lines or gloveboxes under inert atmospheres (N₂/Ar) for reactions involving moisture-sensitive reagents (e.g., Grignard reagents) .
- Technique 2 : Store intermediates in anhydrous solvents (e.g., THF over molecular sieves) and monitor via Karl Fischer titration for water content .
Q. How should researchers design a comparative study to evaluate this compound against structurally similar analogs?
- Methodological Answer :
- Framework : Adopt a "most similar systems" design (MSSD) to compare analogs with single-variable differences (e.g., substituent position) .
- Metrics : Include potency (e.g., IC₅₀), selectivity (e.g., ratio of target vs. off-target activity), and pharmacokinetic parameters (e.g., metabolic stability in liver microsomes) .
Data Analysis and Reporting
Q. What statistical methods are critical for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
- Analysis 1 : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values .
- Analysis 2 : Use bootstrap resampling to estimate confidence intervals for non-normally distributed data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
